3-Chloro-2,4,5,6-tetrafluoropyridine

Photodissociation Dynamics Excited-State Chemistry Atmospheric Chemistry

3-Chloro-2,4,5,6-tetrafluoropyridine (CAS 1735-84-8) is a highly fluorinated, monochlorinated pyridine derivative with the molecular formula C₅ClF₄N and a molecular weight of 185.51 g/mol. It is a colorless to almost colorless clear liquid at room temperature with a boiling point of 118–121 °C (lit.) and a density of 1.609 g/mL at 25 °C (lit.).

Molecular Formula C5ClF4N
Molecular Weight 185.5 g/mol
CAS No. 1735-84-8
Cat. No. B156645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,4,5,6-tetrafluoropyridine
CAS1735-84-8
Synonyms3-chloro-2,4,5,6-tetrafluoropyridine
Molecular FormulaC5ClF4N
Molecular Weight185.5 g/mol
Structural Identifiers
SMILESC1(=C(C(=NC(=C1Cl)F)F)F)F
InChIInChI=1S/C5ClF4N/c6-1-2(7)3(8)5(10)11-4(1)9
InChIKeyUXUZMYHSICIOQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,4,5,6-tetrafluoropyridine (CAS 1735-84-8): Core Properties and Procurement Specifications


3-Chloro-2,4,5,6-tetrafluoropyridine (CAS 1735-84-8) is a highly fluorinated, monochlorinated pyridine derivative with the molecular formula C₅ClF₄N and a molecular weight of 185.51 g/mol [1]. It is a colorless to almost colorless clear liquid at room temperature with a boiling point of 118–121 °C (lit.) and a density of 1.609 g/mL at 25 °C (lit.) [2]. The compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, where its unique substitution pattern—a chlorine atom at the 3-position flanked by four fluorine atoms—dictates its distinct regioselective reactivity profile [3]. Commercial specifications typically require a minimum purity of 98.0% (GC), with confirmation of structure by NMR [1].

Why Generic 3-Chloro-2,4,5,6-tetrafluoropyridine Substitution Fails in Regioselective Transformations


Interchanging 3-chloro-2,4,5,6-tetrafluoropyridine with other chlorofluoropyridine isomers or non-fluorinated analogs is not a viable procurement strategy due to the compound's unique electronic and steric environment. The specific positioning of the single chlorine atom at the 3-position, surrounded by four electron-withdrawing fluorine atoms, creates a highly polarized and regioselectively activated heteroarene [1]. This substitution pattern dictates both the kinetic and thermodynamic outcomes of nucleophilic aromatic substitution (SNAr) and reductive dehalogenation reactions [2]. For instance, isomeric 4-chloro-2,3,5,6-tetrafluoropyridine exhibits fundamentally different dehalogenation behavior under identical reductive conditions, failing to undergo C–F bond hydrogenolysis entirely [3]. Furthermore, the presence of fluorine atoms significantly alters photophysical properties and excited-state dynamics compared to non-fluorinated 3-chloropyridine, impacting applications in photochemistry [4]. The quantitative evidence in Section 3 establishes the specific, verifiable dimensions along which this compound diverges from its closest analogs.

Quantitative Differentiation of 3-Chloro-2,4,5,6-tetrafluoropyridine: Head-to-Head Comparative Data for Scientific Selection


Enhanced Translational Energy Release in Photodissociation Compared to Non-Fluorinated 3-Chloropyridine

The photodissociation dynamics of 3-chloro-2,4,5,6-tetrafluoropyridine (ClFPy) and its non-fluorinated analog 3-chloropyridine (ClPy) were studied at 235 nm using resonance-enhanced multiphoton ionization time-of-flight (REMPI-TOF) spectroscopy [1]. Fluorine substitution dramatically increases the average translational energy released to the Cl atom photofragment, indicating a significantly altered excited-state dissociation mechanism [1].

Photodissociation Dynamics Excited-State Chemistry Atmospheric Chemistry

Regioselective C–F vs. C–Cl Bond Cleavage in Reductive Dehalogenation: A Distinct Isomer-Dependent Outcome

Under reductive conditions using Zn(Cu) in aqueous DMF, 3-chloro-2,4,5,6-tetrafluoropyridine undergoes hydrodefluorination (C–F cleavage) in addition to the expected C–Cl hydrogenolysis, despite the C–F bond being thermodynamically much stronger [1]. In stark contrast, the isomeric 4-chloro-2,3,5,6-tetrafluoropyridine shows no evidence of C–F bond hydrogenolysis under identical conditions, producing only C–Cl cleavage products [1].

Reductive Dehalogenation Radical Anion Chemistry Synthetic Methodology

Catalytic Transfer Hydrogenative Defluorination: Preference for C–F Over C–Cl Cleavage

In the catalytic hydrodefluorination (HDF) using a bifunctional azairidacycle catalyst and HCOOK as the hydrogen source, 3-chloro-2,4,5,6-tetrafluoropyridine preferentially undergoes C–F bond cleavage over C–Cl bond cleavage [1]. This behavior contrasts with the typical electron-transfer radical anion fragmentation pathway observed in other dehalogenation methods [1].

Catalytic Hydrodefluorination Late-Stage Functionalization Organometallic Catalysis

Regioselective Nucleophilic Substitution: 4-Position Selectivity with Sodium tert-Butoxide

Treatment of 3-chloro-2,4,5,6-tetrafluoropyridine with sodium tert-butoxide in THF results in regioselective substitution at the 4-position, yielding 4-tert-butoxy-3-chloro-2,5,6-trifluoropyridine [1]. This regioselectivity is a direct consequence of the unique electronic activation pattern imparted by the 3-chloro substitution in the tetrafluoropyridine framework.

Nucleophilic Aromatic Substitution Synthetic Methodology Fluorinated Building Blocks

3-Chloro-2,4,5,6-tetrafluoropyridine (CAS 1735-84-8): Prioritized Application Scenarios Derived from Quantitative Evidence


Photochemical Studies and Atmospheric Chemistry Modeling

The 2.2-fold higher translational energy released to the Cl photofragment compared to non-fluorinated 3-chloropyridine [1] makes this compound an ideal model system for investigating the influence of fluorine substitution on excited-state dynamics. This property is directly relevant for environmental fate modeling of halogenated pyridines and for designing photolabile protecting groups in synthetic chemistry.

Synthesis of 4-Substituted Trifluoropyridine Derivatives via SNAr

The exclusive regioselectivity for nucleophilic attack at the 4-position with alkoxides [2] provides a robust and predictable route to 4-substituted-3-chloro-2,5,6-trifluoropyridines. These intermediates are valuable precursors for further diversification in medicinal chemistry programs targeting kinase inhibitors, antiviral agents, and other bioactive molecules.

Selective C–F Bond Functionalization via Catalytic Hydrodefluorination

The unusual preference for catalytic C–F bond cleavage over C–Cl bond cleavage using an azairidacycle/HCOOK system [3] enables the selective removal of a fluorine atom in the presence of a chlorine substituent. This chemoselectivity is a powerful tool for late-stage diversification of complex fluoroarenes, allowing access to partially fluorinated pyridine scaffolds that are challenging to synthesize by other means.

Reductive Transformations Requiring C–F Bond Activation

The observation of C–F hydrogenolysis under Zn(Cu)/aq. DMF conditions, which is completely absent in the 4-chloro isomer [4], positions 3-chloro-2,4,5,6-tetrafluoropyridine as the reagent of choice when synthetic routes demand selective defluorination at a specific position. This reactivity can be exploited to remove a fluorine atom for subsequent functionalization or to alter the electronic properties of the heterocycle.

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